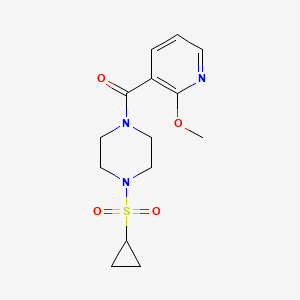

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylpiperazine derivatives and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Antifungal Activity

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone: has been investigated for its antifungal potential. Researchers synthesized a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including compound X, as potential antifungal agents. The synthesis involved intramolecular cyclization mediated by polyphosphoric acid (PPA) . Further studies are needed to explore its efficacy against specific fungal strains.

Antitumor Properties

Cinnoline derivatives, including compound X, have demonstrated antitumor activity. These compounds are of interest due to their pharmacological profiles. While specific mechanisms remain to be elucidated, their potential as antitumor agents warrants further investigation .

Antibacterial Effects

Certain cinnoline derivatives exhibit antibacterial properties. Although direct studies on compound X are limited, its structural similarity to other cinnoline compounds suggests potential antibacterial activity. Researchers have reported antibacterial effects for related molecules .

Anti-Inflammatory Potential

Cinnoline derivatives have been explored for their anti-inflammatory properties. While compound X’s exact anti-inflammatory mechanisms are not yet established, its structural features align with other known anti-inflammatory agents .

Agrochemical Applications

Beyond human health, cinnoline derivatives find applications in agriculture. Their potential as agrochemicals makes them valuable for crop protection and enhancement .

Medicinal Chemistry Targets

The benzo[c]pyridazine nucleus (cinnoline) and its derivatives have attracted commercial interest in pharmaceutical development. Researchers have filed numerous patents related to benzopyridazine derivatives, emphasizing their potential therapeutic uses .

Mecanismo De Acción

Target of Action

Similar compounds with a piperazine moiety have been reported to interact with various targets such as dna gyrase and tubulin .

Mode of Action

Compounds with similar structures have been reported to inhibit dna gyrase and bind to the colchicine binding site of tubulin , disrupting its polymerization .

Biochemical Pathways

Inhibition of dna gyrase can disrupt dna replication and transcription , and disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been reported to possess drug-like properties .

Result of Action

Similar compounds have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .

Action Environment

The efficacy of similar compounds can be influenced by factors such as the concentration of the compound, the type of cells it interacts with, and the duration of exposure .

Propiedades

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-21-13-12(3-2-6-15-13)14(18)16-7-9-17(10-8-16)22(19,20)11-4-5-11/h2-3,6,11H,4-5,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOPBWVKGUZVHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)

![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2380768.png)

![2-methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]propanenitrile](/img/structure/B2380771.png)

![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)

![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)